molecular formula C7H12F2N2O2 B1478286 2-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2090607-54-6

2-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B1478286
CAS RN: 2090607-54-6
M. Wt: 194.18 g/mol
InChI Key: JPMAOTGGDFCNTO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, a five-membered ring containing nitrogen, would likely be a key feature of its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amino group (-NH2) is a common site of reactivity in many chemical reactions. The ketone group (C=O) can also undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amino and ketone groups could influence its solubility in various solvents .

Scientific Research Applications

Pharmaceutical Testing

The compound “2-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one” is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results. Its unique properties make it an essential component for the development and quality control of pharmaceutical products .

Materials Science

In materials science, this compound’s distinct molecular structure could be leveraged in the synthesis of new materials with desired properties such as increased strength, durability, or specific reactivity.

Organic Synthesis

The versatility of “2-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one” extends to organic synthesis, where it may be used as a building block for complex organic molecules. Its reactivity could be exploited to create novel compounds with potential applications in various industries.

Drug Discovery

As part of drug discovery efforts, the pyrrolidine scaffold present in this compound is a valuable feature. It can be modified to enhance antibacterial activity among other therapeutic effects. This makes it a significant molecule for SAR (Structure-Activity Relationship) investigations in medicinal chemistry .

properties

IUPAC Name

2-amino-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O2/c8-7(9)1-5(3-12)11(4-7)6(13)2-10/h5,12H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMAOTGGDFCNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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